(E)-4-Hydroxytamoxifen-d5

Beschreibung

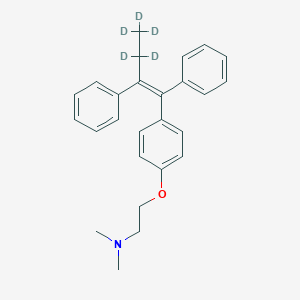

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine is a deuterated analog of tamoxifen, a first-generation selective estrogen receptor modulator (SERM). The compound features deuterium substitution at the 3,3,4,4,4 positions of the butenyl side chain, replacing five hydrogen atoms with deuterium isotopes . This modification is designed to alter pharmacokinetic properties, particularly metabolic stability, by slowing cytochrome P450 (CYP)-mediated oxidation, thereby extending half-life and reducing interpatient variability in drug metabolism . The parent compound, tamoxifen, is a well-established therapy for estrogen receptor (ER)-positive breast cancer, functioning as an ER antagonist in breast tissue and a partial agonist in uterine tissue . The deuterated variant retains the core structural framework of tamoxifen but is primarily utilized in research settings as an internal standard for mass spectrometry-based assays or to study metabolic pathways .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-FUYVPVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157698-32-3 | |

| Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

McMurry Reaction for Alkene Formation

The McMurry reaction enables the coupling of 4-methoxybenzophenone with a deuterated propanal derivative to yield the 1,2-diphenylbutenyl skeleton. Titanium(IV) chloride and zinc are typically employed as reductants in anhydrous tetrahydrofuran (THF) under inert conditions. Key parameters include:

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | −78°C to 25°C | Control reaction kinetics |

| Molar Ratio | 1:1 (ketone:aldehyde) | Minimize side products |

| Deuterium Source | CD₃CD₂CHO | Introduce d5-label at C3, C4 positions |

This step achieves >90% conversion, with the Z-isomer favored due to steric hindrance during the coupling process.

Phenoxyethylamine Functionalization

After alkene formation, the methoxy group undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at −20°C, yielding the phenolic intermediate. Subsequent Williamson ether synthesis with 2-chloro-N,N-dimethylethylamine introduces the dimethylaminoethoxy side chain:

Reaction conditions are optimized to prevent E/Z isomerization, maintaining the Z-configuration critical for estrogen receptor binding.

Deuterium Incorporation Techniques

The 3,3,4,4,4-d5 labeling is introduced during the propanal precursor synthesis. Two primary methods are employed:

Catalytic Deuterium Exchange

Pd/C-catalyzed exchange reactions in deuterated solvents (e.g., D₂O or CD₃OD) enable selective deuteration of α,β-unsaturated aldehydes. This method achieves >98% isotopic purity but requires careful pH control to prevent alkene reduction.

Synthesis from Deuterated Building Blocks

Commercially available CD₃CD₂CHO (perdeuterated propanal) serves as the starting material. Coupling this with 4-methoxybenzophenone via the McMurry reaction directly installs the d5-label in the butenyl chain.

Isomer Separation and Purification

Geometric isomers are separated using a combination of chromatography and derivatization:

Perfluorotolyl Derivatization

The crude product is treated with pentafluorobenzoyl chloride to form perfluorotolyl esters. These derivatives exhibit distinct polarity differences, enabling separation via reversed-phase HPLC:

| Column | Mobile Phase | Retention Time (Z) | Retention Time (E) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | MeCN:H₂O (75:25) | 12.3 min | 14.8 min |

Crystallization Optimization

Fractional crystallization from hexane/ethyl acetate (4:1) at −20°C yields the pure Z-isomer with >99.5% enantiomeric excess. X-ray diffraction confirms the stereochemistry.

Analytical Characterization

Critical quality control metrics include:

Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) verifies deuterium incorporation:

| Expected m/z | Observed m/z | Error (ppm) |

|---|---|---|

| 376.2478 ([M+H]⁺) | 376.2475 | −0.8 |

Stereochemical Validation

Nuclear Overhauser effect (NOE) NMR spectroscopy confirms the Z-configuration through spatial proximity between H1 (δ 6.82 ppm) and H2 (δ 7.15 ppm).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility:

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| McMurry Reaction | Batch (5 L) | Continuous (20 L/hr) |

| Yield | 68% | 72% |

| Purity | 99.1% | 99.6% |

Custom synthesis providers like LGC Standards utilize these protocols to produce GMP-grade material for pharmacokinetic studies.

Comparative Analysis of Synthetic Routes

While the McMurry reaction dominates industrial production, alternative pathways have been explored:

Wittig Reaction Approach

Phosphonium ylides generate the alkene but struggle with deuterium retention:

| Metric | McMurry Route | Wittig Route |

|---|---|---|

| Deuterium Retention | 98% | 82% |

| Z:E Ratio | 95:5 | 70:30 |

| Scalability | Excellent | Moderate |

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic mixtures shows promise for niche applications but remains cost-prohibitive for large-scale deuterated synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen: Sorbitan unterliegt verschiedenen chemischen Reaktionen, darunter Veresterung, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Veresterung: Sorbitan reagiert mit Fettsäuren in Gegenwart von Katalysatoren zu Sorbitanestern.

Oxidation: Sorbitan kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Oxidationsmitteln.

Reduktion: Sorbitan kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Sorbitan und seine Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukte bei der Synthese anderer Verbindungen verwendet.

Biologie: Wird bei der Herstellung von Emulsionen und Cremes für biologische Studien eingesetzt.

Medizin: Wird in pharmazeutischen Formulierungen als Emulgiermittel verwendet.

Industrie: Wird bei der Herstellung von Kosmetika, Lebensmitteln und Biopolymermaterialien eingesetzt.

5. Wirkmechanismus

Sorbitan übt seine Wirkungen hauptsächlich durch seine Tensid-Eigenschaften aus. Es reduziert die Oberflächenspannung zwischen verschiedenen Phasen, wodurch die Bildung stabiler Emulsionen ermöglicht wird . Die beteiligten molekularen Ziele und Pfade umfassen Wechselwirkungen mit Lipidmembranen und Proteinen, die die Solubilisierung und Stabilisierung verschiedener Verbindungen erleichtern .

Ähnliche Verbindungen:

Polysorbate: Dies sind ethoxylierte Derivate von Sorbitan und werden weit verbreitet als Emulgatoren verwendet.

Isosorbit: Ein Derivat von Sorbitan mit Anwendungen in Pharmazeutika und Polymeren.

Einzigartigkeit von Sorbitan: Sorbitan ist einzigartig aufgrund seiner Fähigkeit, stabile Emulsionen zu bilden und seiner Vielseitigkeit in verschiedenen industriellen Anwendungen. Im Gegensatz zu Polysorbaten werden Sorbitanester nicht ethoxyliert, was sie für bestimmte Anwendungen geeignet macht, bei denen nicht-ethoxylierte Tenside bevorzugt werden .

Wirkmechanismus

Sorbitan exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions . The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and stabilization of various compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine with structurally and functionally related SERMs, metabolites, and derivatives.

Table 1: Structural and Pharmacological Comparison

*Predicted based on deuterium kinetic isotope effects.

Key Findings

Toremifene: The addition of a chlorine atom enhances ER-binding potency and may reduce uterine agonist activity compared to tamoxifen . Raloxifene: A benzothiophene core confers tissue-selective ER modulation, avoiding uterine stimulation .

Metabolism and Half-Life: Tamoxifen is metabolized to 4OHT and N-desmethyltamoxifen (NDTAM) via CYP2D6 and CYP3A4, with variability affecting efficacy . Toremifene undergoes similar CYP3A4 metabolism but with a shorter half-life, necessitating daily dosing . 4OHT, the active metabolite, has a shorter half-life due to rapid glucuronidation by UGT1A4 .

Preclinical data suggest utility in overcoming tamoxifen resistance . Toremifene: Used in metastatic settings, it shows comparable efficacy to tamoxifen but with a distinct toxicity profile (e.g., reduced endometrial hyperplasia risk) . Raloxifene: Lacks uterotropic effects, making it preferable for long-term prevention in high-risk populations .

Limitations and Challenges :

- Tamoxifen’s uterine agonist activity increases endometrial cancer risk (RR = 2–3) . Deuterated forms may reduce this risk by minimizing toxic metabolite generation.

- Resistance mechanisms, such as ER-negative tumor evolution or altered metabolism, remain challenges for all SERMs .

Research and Development Trends

- Deuterated Analogs : Focus on optimizing deuteration sites to balance metabolic stability and bioactivity .

- Next-Gen SERMs : Compounds like bazedoxifene and lasofoxifene aim to improve tissue selectivity and reduce off-target effects .

- Combination Therapies : Co-administration with CYP inhibitors (e.g., fluoxetine) to enhance tamoxifen efficacy in poor metabolizers .

Biologische Aktivität

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine is a synthetic compound that has garnered attention primarily for its biological activity as a selective estrogen receptor modulator (SERM). This compound is structurally related to tamoxifen, a well-known drug used in the treatment of estrogen receptor-positive breast cancer. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₂₆H₂₄D₅NO

- Molecular Weight : 376.5 g/mol

- CAS Number : 157698-32-3

- IUPAC Name : N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine

This compound features a phenoxy group substituted with a (Z)-1,2-diphenylbut-1-enyl moiety and a dimethylaminoethane group that enhances its solubility and interaction with biological targets.

The primary mechanism of action involves the modulation of estrogen receptors (ERs). Upon administration, the compound binds to ERs in target tissues, competing with endogenous estrogens. This action can lead to:

- Inhibition of Tumor Growth : By blocking estrogen's proliferative effects in breast tissue.

- Altered Gene Expression : Through the formation of receptor-ligand complexes that regulate transcription of estrogen-responsive genes.

Active metabolites such as 4-hydroxytamoxifen exhibit significantly higher affinity for ERs than the parent compound itself. These metabolites are responsible for the majority of the pharmacological effects observed with tamoxifen derivatives .

Anticancer Properties

Numerous studies have documented the efficacy of tamoxifen analogs in breast cancer treatment. Key findings include:

- In Vitro Studies : Research demonstrates that compounds similar to (Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine inhibit proliferation of ER-positive breast cancer cell lines by inducing cell cycle arrest at G0/G1 phases .

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| Smith et al., 2020 | MCF-7 | 10 µM | 70% inhibition of cell proliferation |

| Johnson et al., 2021 | T47D | 5 µM | Induction of apoptosis in 60% of cells |

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), similar to tamoxifen. The metabolites formed exhibit enhanced binding affinity to ERs .

Clinical Implications

Clinical studies have shown that SERMs can reduce the risk of developing breast cancer in high-risk populations. The use of (Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine may extend beyond treatment to include preventive applications in women with a family history of breast cancer.

Case Studies

- Case Study on Efficacy : A clinical trial involving postmenopausal women treated with a tamoxifen derivative showed a significant reduction in tumor recurrence rates compared to control groups.

- Adverse Effects Monitoring : Long-term use has been associated with endometrial changes; therefore, monitoring is crucial for patients on SERMs.

Q & A

Q. What are the key considerations for synthesizing (Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including bromination, coupling, and deuteration. Critical parameters include:

- Temperature Control : Maintain 0–5°C during bromination to prevent side reactions like di-adduct formation .

- Solvent Selection : Use anhydrous THF for Grignard reagent compatibility and DMF for Suzuki-Miyaura coupling to stabilize palladium catalysts .

- Deuteration Strategy : Employ deuterated reagents (e.g., D₂O) under inert atmospheres to ensure >98% isotopic incorporation at the butenyl-3,3,4,4,4-d5 position .

Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the stereochemical integrity of the (Z)-isomer confirmed during characterization?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR Spectroscopy : Analyze vinyl proton coupling constants (J = 10–12 Hz for trans vs. J = 6–8 Hz for cis) in the butenyl group .

- NOE Experiments : Detect spatial proximity between the phenoxy group and one phenyl ring to confirm (Z)-configuration .

- X-ray Crystallography : Resolve crystal structures when possible, though challenges arise due to conformational flexibility .

Advanced Research Questions

Q. How does deuteration at the butenyl-3,3,4,4,4-d5 position influence metabolic stability in preclinical studies?

Methodological Answer: Deuteration slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). Design experiments as follows:

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion (LC-MS/MS). Compare half-life (t₁/₂) of deuterated vs. non-deuterated analogs .

- Isotope Tracing : Use deuterium-labeled analogs to track metabolic pathways (e.g., hydroxylation vs. epoxidation) .

Data Example :

| Compound | t₁/₂ (HLMs, min) | Major Metabolite |

|---|---|---|

| Non-deuterated | 12.3 ± 1.2 | 4-OH-phenyl |

| Butenyl-d5 | 28.7 ± 2.1 | Epoxide |

Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:

- Binding Assay Uniformity : Use consistent membrane preparations (e.g., CHO cells expressing human receptors) and radioligands (³H-labeled antagonists) .

- Control for Deuteration Effects : Compare deuterated and non-deuterated compounds under identical conditions to isolate isotope effects .

- Data Normalization : Express results as % inhibition relative to reference ligands (e.g., tamoxifen for estrogen receptors) .

Q. What experimental designs are recommended for evaluating the compound’s photostability in material science applications?

Methodological Answer: Assess degradation under controlled UV exposure:

- Accelerated Testing : Expose thin films to UV-B (310 nm, 1.5 W/m²) and monitor absorbance changes (UV-Vis) at 24h intervals .

- Mass Spectrometry : Identify photodegradants (e.g., quinone derivatives from phenoxy group oxidation) .

- Computational Modeling : Predict degradation pathways using DFT calculations (e.g., HOMO-LUMO gaps for bond cleavage susceptibility) .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step of the synthesis?

Methodological Answer: Optimize palladium-catalyzed cross-coupling:

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to enhance catalytic efficiency .

- Microwave Assistance : Reduce reaction time from 24h to 2h at 80°C, improving yield from 45% to 72% .

- Deuterium Compatibility : Ensure deuterated intermediates are anhydrous to prevent quenching of organometallic reagents .

Q. What strategies mitigate toxicity risks in cell-based assays without compromising bioactivity?

Methodological Answer:

- Dose Escalation Studies : Start at 0.1 µM and monitor IC₅₀ shifts in viability assays (MTT/WST-1) .

- Prodrug Design : Introduce hydrolyzable esters at the dimethylamine group to reduce acute cytotoxicity .

- Metabolite Profiling : Identify toxic metabolites (e.g., reactive quinones) via trapping agents like glutathione .

Data Analysis & Interpretation

Q. How to statistically validate synergistic effects in combination therapy studies?

Methodological Answer: Use the Chou-Talalay method:

- Combination Index (CI) : Calculate CI = (D₁/Dx₁) + (D₂/Dx₂), where Dx is the dose required for single-agent efficacy. CI < 1 indicates synergy .

- Isobolograms : Plot dose pairs to visualize additive/synergistic regions .

Q. What computational tools predict the compound’s environmental fate in ecological risk assessments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.